5-[(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(4-{[(2-HYDROXYETHYL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with a unique structure that includes a benzodiazole core, hydroxyethylamino group, and methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-{[(2-HYDROXYETHYL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-[(4-{[(2-HYDROXYETHYL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5-[(4-{[(2-HYDROXYETHYL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-{[(2-HYDROXYETHYL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-hydroxyethylaminophenol
- 5-(2-Hydroxyethyl)amino-o-cresol
- 1-Methyl-2-hydroxy-4-(beta-hydroxyethyl)aminobenzene
Uniqueness
Compared to these similar compounds, 5-[(4-{[(2-HYDROXYETHYL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C20H25N3O4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-[[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C20H25N3O4/c1-22-16-6-4-15(10-17(16)23(2)20(22)25)13-27-18-7-5-14(11-19(18)26-3)12-21-8-9-24/h4-7,10-11,21,24H,8-9,12-13H2,1-3H3 |
InChI Key |
LBBOCRRVHWKJIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNCCO)OC)N(C1=O)C |
Origin of Product |
United States |
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